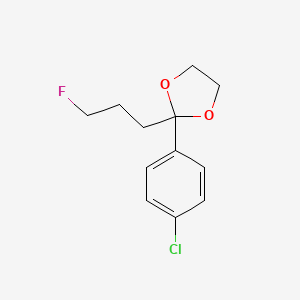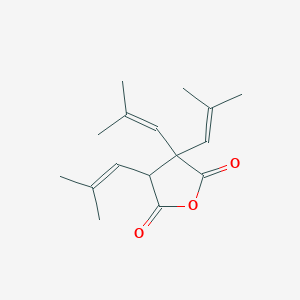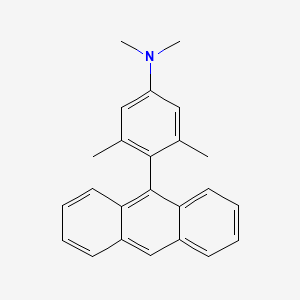
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline is an organic compound that features an anthracene moiety attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline typically involves the coupling of anthracene derivatives with aniline derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of anthracene with a halogenated aniline derivative in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety can yield anthraquinone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline involves its interaction with specific molecular targets and pathways. For instance, in OLEDs, the compound acts as an emitter, where it undergoes electronic transitions that result in the emission of light. The efficiency of these transitions is influenced by the molecular structure and the presence of substituents that affect the electronic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline is unique due to the presence of both the anthracene moiety and the tetramethylaniline group. This combination imparts distinct electronic and photophysical properties, making it suitable for specific applications in materials science and electronics .
Properties
CAS No. |
65212-63-7 |
|---|---|
Molecular Formula |
C24H23N |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-anthracen-9-yl-N,N,3,5-tetramethylaniline |
InChI |
InChI=1S/C24H23N/c1-16-13-20(25(3)4)14-17(2)23(16)24-21-11-7-5-9-18(21)15-19-10-6-8-12-22(19)24/h5-15H,1-4H3 |
InChI Key |
RDIGDYAQRZMUEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


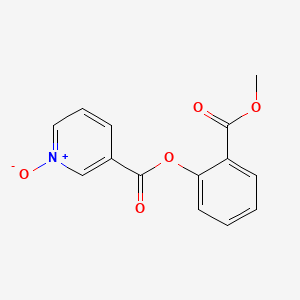


silane](/img/structure/B14494236.png)


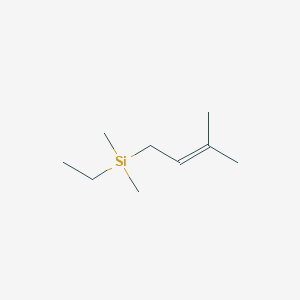
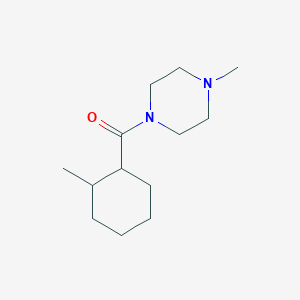
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
